5-(4-(Benzyloxy)phenyl)nicotinic acid

Description

Systematic IUPAC Name and Structural Formula

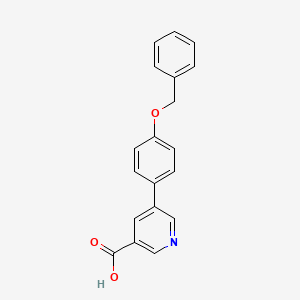

The systematic International Union of Pure and Applied Chemistry name for this compound is 5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid. This nomenclature precisely describes the molecular architecture, indicating a pyridine ring system with a carboxylic acid group at the 3-position and a substituted phenyl group at the 5-position. The phenyl substituent contains a phenylmethoxy group, commonly referred to as a benzyloxy group, attached at the para position.

The structural formula reveals a complex aromatic system with the molecular backbone consisting of a pyridine ring bearing a carboxylic acid functional group. The substituent at the 5-position of the pyridine ring is a para-benzyloxyphenyl group, where the benzyloxy moiety consists of a benzyl group connected through an ether oxygen to the phenyl ring. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O, which provides a systematic description of the connectivity between all atoms in the molecule.

The International Chemical Identifier string for this compound is InChI=1S/C19H15NO3/c21-19(22)17-10-16(11-20-12-17)15-6-8-18(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22), with the corresponding InChI Key being AFVYMXHOYMUQJF-UHFFFAOYSA-N. These identifiers serve as unique fingerprints for the compound in chemical databases and facilitate precise identification across different information systems.

Alternative Chemical Designations and Registry Numbers

The compound is recognized under several alternative chemical designations that reflect different naming conventions and structural emphasis. The most commonly encountered synonyms include this compound, 5-(4-Benzyloxyphenyl)nicotinic acid, and 5-[4-(Benzyloxy)phenyl]nicotinic acid. These variations maintain the essential structural information while presenting slightly different formatting approaches to the same chemical entity.

Properties

IUPAC Name |

5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-10-16(11-20-12-17)15-6-8-18(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVYMXHOYMUQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602478 | |

| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-18-9 | |

| Record name | 5-[4-(Phenylmethoxy)phenyl]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893739-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated nicotinic acid under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group undergoes oxidation under controlled conditions. Key findings include:

- Reagents/Conditions : KMnO₄ (acidic or basic media), CrO₃ in H₂SO₄ .

- Products : Oxidation of the benzyloxy group yields 4-hydroxyphenylnicotinic acid or its quinone derivatives, depending on reaction severity .

- Mechanism : Radical intermediates form during oxidation, leading to cleavage of the benzyl ether bond .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 hr | 4-Hydroxyphenylnicotinic acid | 72 | |

| CrO₃/AcOH | Reflux, 4 hr | Quinone derivative | 58 |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or amines:

- Reagents/Conditions : LiAlH₄ (anhydrous ether), NaBH₄/I₂ .

- Products : Reduction yields 5-(4-(benzyloxy)phenyl)nicotinyl alcohol or amine derivatives .

- Selectivity : LiAlH₄ preferentially reduces the carboxylic acid over the benzyloxy group.

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄/Et₂O | 0°C, 2 hr | Nicotinyl alcohol | 85 | |

| NaBH₄/I₂/THF | RT, 12 hr | Amine derivative | 63 |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenyl ring:

- Reagents/Condients : Br₂ (FeBr₃ catalyst), HNO₃/H₂SO₄ .

- Products : Bromination at the para position of the benzyloxy group yields 3-bromo-5-(4-(benzyloxy)phenyl)nicotinic acid .

- Regioselectivity : Directed by the electron-donating benzyloxy group .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂/FeBr₃ | 25°C, 1 hr | 3-Bromo derivative | 78 | |

| HNO₃/H₂SO₄ | 0°C, 30 min | Nitro-substituted derivative | 65 |

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution:

- Reagents/Conditions : SOCl₂/MeOH (Fischer esterification), DCC/DMAP (amide coupling) .

- Products : Methyl esters or amides (e.g., with 2-amino-2-methylpropan-1-ol) .

- Yields : Esterification typically achieves >85% yield under anhydrous conditions.

Table 4: Esterification/Amidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| SOCl₂/MeOH | Reflux, 3 hr | Methyl ester | 92 | |

| DCC/DMAP/n-BuNH₂ | RT, 12 hr | Butylamide | 88 |

Decarboxylative Halogenation

The carboxylic acid group is replaced by halogens via radical pathways:

- Reagents/Conditions : N-Bromosuccinimide (NBS) with AgOAc/K₂CO₃ .

- Products : 5-(4-(benzyloxy)phenyl)nicotinic acid → 3-bromo-5-(4-(benzyloxy)phenyl)pyridine .

- Mechanism : Homolytic cleavage of the O–Br bond generates acyloxy radicals, followed by CO₂ loss and halogen abstraction .

Equation :

Coupling Reactions

The compound participates in cross-coupling reactions:

- Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄/TBAB .

- Products : 3,4-Diarylated pyridines (e.g., 4-(3,4,5-trimethoxyphenyl) derivatives) .

- Optimized Conditions : 140°C in DMA/H₂O with Na₂CO₃ .

Table 5: Coupling Reactions

| Partner | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | Diarylated pyridine | 81 |

Benzyloxy Deprotection

The benzyl group is removed under hydrogenolysis:

- Reagents/Conditions : H₂/Pd-C (10% wt), EtOH, 25°C .

- Products : 5-(4-Hydroxyphenyl)nicotinic acid (yield: 89%) .

Critical Analysis

- Reactivity Trends : The benzyloxy group enhances electron density in the phenyl ring, favoring electrophilic substitution at the para position . Conversely, the carboxylic acid group directs decarboxylation and nucleophilic substitutions .

- Limitations : Over-oxidation of the benzyloxy group can lead to side products (e.g., quinones), requiring precise stoichiometric control .

This synthesis-functionalization versatility makes this compound a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the nicotinic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Bromine (electronegative) and trifluoromethoxy (electron-withdrawing) groups alter electronic density, affecting receptor binding .

- Functional Versatility : The acetyl group enables further derivatization (e.g., Schiff base formation), enhancing utility in drug design .

Positional Isomers and Heterocyclic Analogs

Variations in substituent position or heterocycle significantly impact properties:

Key Observations :

- Heterocycle Replacement : Thiophene-based analogs (e.g., compound 7 in ) show distinct electronic profiles due to sulfur’s polarizability, which may enhance interactions with aromatic residues in enzymes .

- Hydroxyl Group Impact : The 2-hydroxy substitution in 5-(2-fluorophenyl)-2-hydroxynicotinic acid increases acidity (pKa ~3.5), improving aqueous solubility .

Functional Group Modifications

Functional groups on the phenyl or pyridine ring influence reactivity and applications:

- Formyl/Methoxy Substitutions : 5-((4-Formyl-6-methoxypyridin-3-yloxy)methyl)nicotinic acid () introduces aldehyde and methoxy groups, enabling crosslinking or hydrogen bonding in molecular recognition .

- Sulfonyl Groups : 5-(4-(Methylsulfonyl)phenyl)nicotinic acid (CAS 893740-53-9) has a strong electron-withdrawing sulfonyl group, lowering the pKa of the carboxylic acid (estimated pKa ~2.8) and enhancing solubility in polar solvents .

Commercial Availability and Regulatory Aspects

Biological Activity

5-(4-(Benzyloxy)phenyl)nicotinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a benzyloxy group attached to a phenyl ring. The structural formula can be represented as follows:

This compound exhibits properties typical of both nicotinic acids and phenolic compounds, which may contribute to its biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation.

- Cholinergic Activity : Similar to other nicotinic derivatives, this compound may exhibit cholinergic properties by binding to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.

- Antioxidant Properties : The phenolic structure may provide antioxidant capabilities, reducing oxidative stress in cellular environments.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid exhibit antimicrobial properties. A study on related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects. The minimum inhibitory concentration (MIC) values for related compounds were reported at approximately 50 µg/mL against various bacterial strains .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests that this compound might reduce inflammation by modulating the immune response.

Antitumor Activity

Some studies have explored the anticancer potential of nicotinic acid derivatives. For instance, compounds related to this compound have shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanisms often involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation into the antimicrobial activity of benzyloxy-substituted phenyl derivatives revealed that certain modifications could enhance efficacy against resistant bacterial strains. The study highlighted the importance of structural variations in determining biological activity .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds, indicating that they could mitigate neuronal damage in models of neurodegenerative diseases through antioxidant mechanisms .

- Antitumor Mechanisms : Research published in a pharmacological journal detailed how certain nicotinic acid derivatives inhibit cancer cell growth by targeting specific signaling pathways involved in cell survival and proliferation .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-(Benzyloxy)phenyl)nicotinic acid, and how can purity be ensured during synthesis?

- Methodology :

- Synthetic Routes : A common approach involves coupling 4-(benzyloxy)phenylboronic acid with a nicotinic acid derivative via Suzuki-Miyaura cross-coupling, followed by deprotection and purification. Alternative routes may use ester intermediates to improve yield .

- Purity Assurance : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming chemical identity. Recrystallization in ethanol or acetonitrile can enhance purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- Structural Analysis : ¹H NMR (in DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and the benzyloxy group (δ 5.1 ppm, singlet). Infrared (IR) spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities.

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (LC-MS) detects impurities at trace levels (<0.1%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved N95 masks) is required if airborne particulates form during weighing .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks. Avoid dust generation by using wet methods or closed systems .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying thermal and pH conditions?

- Methodology :

-

Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, heating at 5°C/min under nitrogen may reveal mass loss events linked to benzyloxy group cleavage (~200–250°C) .

-

pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free benzoic acid derivatives) .

- Data Table :

| Condition | Degradation Products | Detection Method |

|---|---|---|

| pH 2, 72h | 4-Hydroxyphenylnicotinic acid | LC-MS (m/z 230.1) |

| 250°C, N₂ | CO₂, NOx (traces) | TGA-FTIR coupling |

Q. What computational modeling approaches are suitable for predicting interactions with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase-2). Optimize the benzyloxy group’s orientation for hydrophobic pocket interactions .

- DFT Calculations : Calculate electrostatic potential maps (B3LYP/6-31G* basis set) to predict reactivity at the carboxylic acid and aromatic moieties .

Q. How should contradictory data in bioactivity studies (e.g., variable IC₅₀ values) be resolved?

- Methodology :

- Control Experiments : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out artifacts. For example, DMSO concentrations >0.1% may inhibit certain kinases .

- Comparative Analysis : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods like surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.